molecular formula C12H17NO5S2 B2798377 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid CAS No. 1009496-95-0

2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid

Cat. No. B2798377
CAS RN: 1009496-95-0
M. Wt: 319.39
InChI Key: KMBCKRLSVPWYRV-UHFFFAOYSA-N
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Description

2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid, also known as MMB, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMB is a sulfonamide derivative that has shown promising results in various studies, particularly in the field of cancer research. In

Scientific Research Applications

2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has shown potential therapeutic applications in various scientific research fields. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also shown anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is responsible for removing acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDAC, this compound can lead to the re-expression of genes that are normally silenced in cancer cells, leading to apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to induce the expression of genes that are involved in apoptosis and cell cycle arrest. Physiologically, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid in lab experiments is its specificity for HDAC inhibition. This compound has been shown to selectively inhibit HDAC, making it a valuable tool for studying the role of HDAC in various biological processes. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for research involving 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid. One area of research could focus on the development of new analogs of this compound with improved solubility and bioavailability. Another area of research could focus on the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research could be done to explore the potential applications of this compound in other scientific research fields, such as infectious disease research.

Synthesis Methods

The synthesis of 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid involves the reaction of 2-methoxybenzenesulfonyl chloride with 4-(methylsulfanyl)butanoic acid in the presence of a base such as triethylamine. The reaction yields this compound, which is a white crystalline solid. The purity of this compound can be increased through recrystallization.

properties

IUPAC Name

2-[(2-methoxyphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S2/c1-18-10-5-3-4-6-11(10)20(16,17)13-9(12(14)15)7-8-19-2/h3-6,9,13H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBCKRLSVPWYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NC(CCSC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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